molecular formula C13H19BO2S B1387974 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane CAS No. 710348-63-3

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane

Cat. No. B1387974
M. Wt: 250.2 g/mol
InChI Key: SVJUVGVKTGZKCG-UHFFFAOYSA-N
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Description

The compound contains a borolane ring, which is a type of organoboron compound. Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Molecular Structure Analysis

The compound has a borolane ring with two methyl groups attached to the boron atom, making it a tetramethyl compound. It also has a phenyl group attached to the borolane ring, which has a methylthio group attached to it .


Chemical Reactions Analysis

Organoboron compounds are known for their reactivity in various transformation processes. They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Organoboron compounds are generally stable to water and air .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases, including thrombin, was explored (Spencer et al., 2002).

Optical Properties and Sensing Applications

  • Development of H2O2 Sensors in Living Cells : A new 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) was synthesized for detecting H2O2 in living cells due to its outstanding sensitivity and selectivity (Nie et al., 2020).

Applications in Material Science

  • Synthesis of Boron-Containing Stilbenes for Neurodegenerative Diseases : A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized for potential application in treating neurodegenerative diseases (Das et al., 2015).

Electrochemical Properties

  • Electrochemical Analysis for Substituted Products : Electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were studied, showing lower oxidation potential and successful anodic substitution reactions (Tanigawa et al., 2016).

Crystal Structure Analysis

  • Molecular Structure and DFT Study : The molecular structures of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were analyzed using density functional theory (DFT) and X-ray diffraction, revealing insights into their physicochemical properties (Huang et al., 2021).

Polymer Synthesis

  • Precision Synthesis of Poly(3-hexylthiophene) : Suzuki-Miyaura coupling polymerization of a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to achieve polymers with narrow molecular weight distribution, indicating potential applications in material science (Yokozawa et al., 2011).

Nanoparticle Synthesis

  • Creation of Brightness Emission-Tuned Nanoparticles : Heterodifunctional polyfluorenes derived from 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane were used to create nanoparticles with high fluorescence emission and quantum yields, useful for imaging and sensing applications (Fischer et al., 2013).

Development of Novel Building Blocks

  • Synthesis of Silicon-Based Drugs and Odorants : A derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane was developed as a new building block for biologically active silicon-based compounds, demonstrating its versatility in synthetic chemistry (Büttner et al., 2007).

Scalable Synthesis Methods

  • Continuous Flow Synthesis : A continuous-flow and distillation process was developed for scalable synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its industrial-scale applicability (Fandrick et al., 2012).

Catalysis and Reaction Mechanisms

  • Rhodium-Catalyzed Arylation of Fullerene (C60) : Studies on the reaction mechanism of rhodium-catalyzed hydroarylation of fullerene using derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane provided insights into catalytic processes in organic chemistry (Martínez et al., 2015).

Synthesis of Regioregular Polymers

  • Suzuki Route to Polyalkylthiophenes : The synthesis of highly regioregular polyalkylthiophenes using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane and its significance in the development of conducting polymers was explored (Liversedge et al., 2006).

Future Directions

Organoboron compounds have a wide range of applications in pharmacy and biology, and research in this field is ongoing . They are used in the synthesis of various drugs and can also be used as enzyme inhibitors or specific ligand drugs .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylsulfanylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-7-6-8-11(9-10)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUVGVKTGZKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660507
Record name 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane

CAS RN

710348-63-3
Record name 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com

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